molecular formula C20H17N3O3 B3840898 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone

2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone

Cat. No. B3840898
M. Wt: 347.4 g/mol
InChI Key: PSPSFJNGPLNVJT-KGENOOAVSA-N
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Description

2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone, also known as BBH, is a chemical compound that has been widely used in scientific research. BBH is a hydrazone derivative of benzaldehyde, and it has been found to have various applications in the field of chemistry and biology.

Scientific Research Applications

2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone has been used in various scientific research applications such as:
1. As a fluorescent probe: 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone has been found to exhibit fluorescence properties, and it has been used as a fluorescent probe for the detection of metal ions such as Cu2+ and Fe3+.
2. As a ligand: 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone has been used as a ligand for the synthesis of metal complexes, which have been found to have potential applications in catalysis and material science.
3. As a potential anti-cancer agent: 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone has been found to have cytotoxic effects on cancer cells, and it has been proposed as a potential anti-cancer agent.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone has been found to induce cell cycle arrest and inhibit the proliferation of cancer cells by targeting various signaling pathways.
Biochemical and Physiological Effects:
2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone has been found to have various biochemical and physiological effects such as:
1. Induction of apoptosis: 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone has been found to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways.
2. Inhibition of cell proliferation: 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone has been found to inhibit the proliferation of cancer cells by targeting various signaling pathways involved in cell cycle regulation.
3. Generation of ROS: 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone has been found to generate ROS, which can lead to oxidative stress and cell damage.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone in lab experiments include its easy synthesis, low cost, and versatility in various applications. However, 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone has some limitations such as its low solubility in water, which can affect its bioavailability and toxicity. Further studies are needed to optimize the formulation and delivery of 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone for its potential use as an anti-cancer agent.

Future Directions

There are several future directions for research on 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone such as:
1. Optimization of the synthesis method: Further studies are needed to optimize the synthesis method of 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone to improve its yield and purity.
2. Mechanistic studies: Further studies are needed to elucidate the mechanism of action of 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone and its potential targets in cancer cells.
3. Formulation and delivery: Further studies are needed to optimize the formulation and delivery of 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone for its potential use as an anti-cancer agent.
4. In vivo studies: Further studies are needed to evaluate the efficacy and toxicity of 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone in vivo using animal models.
Conclusion:
In conclusion, 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone is a versatile chemical compound that has been widely used in scientific research. Its easy synthesis, low cost, and versatility in various applications make it a promising candidate for further research. Further studies are needed to optimize the formulation and delivery of 2-(benzyloxy)benzaldehyde (4-nitrophenyl)hydrazone for its potential use as an anti-cancer agent.

properties

IUPAC Name

4-nitro-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-23(25)19-12-10-18(11-13-19)22-21-14-17-8-4-5-9-20(17)26-15-16-6-2-1-3-7-16/h1-14,22H,15H2/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPSFJNGPLNVJT-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Benzyloxy)benzylidene]-2-(4-nitrophenyl)hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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